2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable base and an alkylating agent.
Pyridine ring functionalization:
Amide bond formation: The final step involves coupling the functionalized pyridine with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications as inhibitors or modulators of specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide
- 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-5-carboxamide
- 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-6-carboxamide
Uniqueness
The uniqueness of 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.
Biological Activity
2-(Cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : C14H16N2O2
- IUPAC Name : this compound
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in cellular signaling pathways. Its structural features, including the cyclopropylmethoxy group and the pyridine moiety, contribute to its binding affinity for target proteins.
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in various signaling pathways. PDE inhibitors are known for their therapeutic effects in conditions such as asthma and erectile dysfunction .
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on PDE Inhibition : A study published in a medicinal chemistry journal reported that the compound effectively inhibited PDE10A with an IC50 value in the low nanomolar range, indicating strong potency .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line .
Data Table
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-3-2-7-18-15(11)19-16(20)13-6-8-17-14(9-13)21-10-12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKQSYOVONYGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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